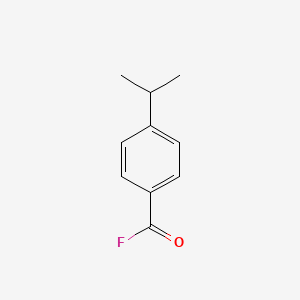

4-(Propan-2-yl)benzoyl fluoride

Description

4-(Propan-2-yl)benzoyl fluoride is an aromatic acyl fluoride derivative characterized by a benzoyl fluoride core substituted with a propan-2-yl (isopropyl) group at the para position. Acyl fluorides like this are typically employed as reactive intermediates in organic synthesis, particularly in acyl transfer reactions due to the high electrophilicity of the fluoride-leaving group .

Properties

CAS No. |

87114-36-1 |

|---|---|

Molecular Formula |

C10H11FO |

Molecular Weight |

166.19 g/mol |

IUPAC Name |

4-propan-2-ylbenzoyl fluoride |

InChI |

InChI=1S/C10H11FO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 |

InChI Key |

UCXAAJMNFNFXED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)benzoyl fluoride can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of isopropylbenzene (cumene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{C6H5COCl} + \text{C6H5CH(CH3)2} \xrightarrow{\text{AlCl3}} \text{C6H5COC6H4CH(CH3)2} ]

Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield benzoyl fluorides .

Industrial Production Methods

Industrial production of 4-(Propan-2-yl)benzoyl fluoride typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)benzoyl fluoride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products

Oxidation: Benzoic acids.

Bromination: Benzylic bromides.

Scientific Research Applications

4-(Propan-2-yl)benzoyl fluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)benzoyl fluoride involves its reactivity at the benzylic position. The presence of the propan-2-yl group enhances the stability of the benzylic carbocation intermediate, facilitating various substitution and oxidation reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to modifications that alter their activity.

Comparison with Similar Compounds

4-(3-Nitrobenzyloxy)benzoyl Fluoride (7a)

- Molecular Weight : 275.06 g/mol .

- Structure : Features a 3-nitrobenzyloxy substituent at the para position instead of an isopropyl group.

- Synthesis: Prepared via reaction of 4-(3-nitrobenzyloxy)benzoic acid with diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring .

- Reactivity : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the benzoyl fluoride compared to alkyl-substituted analogs. This makes it more reactive in nucleophilic acylations.

(4-Propan-2-ylphenyl)methanesulfonyl Chloride

- Structure : Contains a propan-2-ylphenyl group but differs in functional group (sulfonyl chloride vs. benzoyl fluoride).

- Reactivity : Sulfonyl chlorides are typically used for sulfonylation reactions, targeting amines or alcohols, whereas benzoyl fluorides are specialized for acylation. The fluoride group in acyl fluorides offers milder reaction conditions compared to chlorides, reducing side reactions .

- Applications : Likely employed in synthesizing sulfonamides or surfactants, contrasting with the acylating role of benzoyl fluorides .

4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF)

- Structure: A sulfonyl fluoride with an aminoethyl substituent.

- Function : Acts as a serine protease inhibitor, highlighting biological applications distinct from 4-(Propan-2-yl)benzoyl fluoride, which is primarily a synthetic intermediate .

Comparative Data Table

Key Findings and Insights

- Structural Impact on Reactivity : Electron-withdrawing groups (e.g., nitro in 7a) enhance acyl fluoride reactivity, while alkyl groups (e.g., propan-2-yl) may reduce it, favoring controlled acylation .

- Synthetic Utility : DAST is a versatile reagent for converting carboxylic acids to acyl fluorides, as demonstrated in 7a’s synthesis . This method is likely applicable to 4-(Propan-2-yl)benzoyl fluoride, though reaction conditions may vary.

- Functional Group Specialization : Benzoyl fluorides excel in acyl transfer, whereas sulfonyl chlorides and fluorides target sulfonylation or enzymatic inhibition, underscoring the importance of functional group selection in synthesis .

Biological Activity

4-(Propan-2-yl)benzoyl fluoride, also known as isobutyryl fluoride, is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics:

- IUPAC Name: 4-(Propan-2-yl)benzoyl fluoride

- Molecular Formula: C11H13FO

- Molecular Weight: 196.22 g/mol

- CAS Number: 1198-00-1

Synthesis Methods

The synthesis of 4-(Propan-2-yl)benzoyl fluoride can be achieved through various chemical reactions, primarily involving the introduction of the fluoride group onto a benzoyl derivative. Common methods include:

- Fluorination Reactions: Utilizing reagents such as sulfur tetrafluoride (SF4) or other fluorinating agents.

- Acylation Reactions: The compound can also be synthesized via acylation of isobutanol followed by fluorination.

4-(Propan-2-yl)benzoyl fluoride exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been investigated for its potential as an inhibitor in various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It can bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(Propan-2-yl)benzoyl fluoride. For instance, research published in ACS Medicinal Chemistry Letters demonstrated that derivatives of benzoyl fluorides exhibited potent antibacterial activity against various strains of bacteria, including resistant strains .

Table 1: Antimicrobial Activity of 4-(Propan-2-yl)benzoyl Fluoride Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Propan-2-yl)benzoyl fluoride | E. coli | 32 µg/mL |

| 4-(Propan-2-yl)benzoyl fluoride | S. aureus | 16 µg/mL |

| 4-(Propan-2-yl)benzoyl fluoride | P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. A study indicated that while exhibiting antimicrobial properties, higher concentrations led to cytotoxicity in non-target cells, necessitating further investigation into its therapeutic window .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.